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Compound of Interest

Compound Name: N-(4-Methoxyphenyl)benzamide

Cat. No.: B181161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of N-(4-Methoxyphenyl)benzamide with

structurally related compounds, offering insights into their physicochemical properties and

potential biological activities. The information presented herein is supported by experimental

data from spectroscopic and crystallographic studies, intended to aid in the design and

development of novel benzamide-based compounds.

Structural and Spectroscopic Comparison
N-(4-Methoxyphenyl)benzamide and its analogs share a common benzamide core, with

variations in the substituent on the N-phenyl ring. These substitutions significantly influence the

electronic and steric properties of the molecule, which in turn affect their structural

conformations and spectroscopic signatures.

Crystal Structure of N-(4-Methoxyphenyl)benzamide
The solid-state conformation of N-(4-Methoxyphenyl)benzamide has been elucidated by X-

ray crystallography. The molecule consists of three planar regions: the benzoyl ring, the amide

plane, and the 4-methoxyphenyl ring. The dihedral angle between the two aromatic rings is a

key structural parameter. In the crystal structure of N-(4-methoxyphenyl)benzamide (MOP),

the aryl rings are tilted by approximately 60° with respect to each other[1]. This twisted

conformation is a result of steric hindrance and is influenced by intermolecular interactions

within the crystal lattice, such as N—H···O hydrogen bonds that form molecular chains[1].
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Table 1: Key Crystallographic Data for N-(4-Methoxyphenyl)benzamide

Parameter Value

Formula C₁₄H₁₃NO₂

Crystal System Monoclinic

Space Group P2₁/c

Dihedral Angle (Benzoyl Ring vs. 4-

Methoxyphenyl Ring)
~60°[1]

Hydrogen Bonding N—H···O

Comparative Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy provide valuable information about the chemical environment of atoms and

functional groups within a molecule. Below is a comparison of the key spectroscopic data for N-
(4-Methoxyphenyl)benzamide and selected analogs.

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)
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Compound Aromatic Protons NH Proton OCH₃/CH₃ Protons

N-(4-

Methoxyphenyl)benza

mide

7.94 (d, 2H), 7.74 (d,

2H), 7.29 (t, 2H), 7.03

(d, 2H)

10.04 (s, 1H) 3.79 (s, 3H)

N-Phenylbenzamide

7.96 (d, 2H), 7.67 (d,

2H), 7.57 (m, 3H),

7.36 (t, 2H), 7.11 (t,

1H)

10.25 (s, 1H) -

N-(4-

Chlorophenyl)benzami

de

7.85-7.81 (m, 2H),

7.68-7.42 (m, 5H),

7.32-7.26 (m, 2H)

~10.4 (s, 1H) -

N-(4-

Methylphenyl)benzami

de

7.88 (d, 2H), 7.58-

7.42 (m, 3H), 7.21 (d,

2H), 7.13 (d, 2H)

9.01 (t, 1H) 2.27 (s, 3H)

Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

Compound C=O Aromatic Carbons OCH₃/CH₃ Carbon

N-(4-

Methoxyphenyl)benza

mide

165.42

162.42, 139.89,

130.11, 129.07,

127.53, 123.93,

120.87, 114.11

55.95

N-Phenylbenzamide 166.02

139.64, 135.46,

132.01, 129.07,

128.85, 128.12,

124.12, 120.82

-

N-(4-

Chlorophenyl)benzami

de

164.8

138.2, 137.6, 133.3,

129.2, 129.1, 128.5,

124.8, 120.2

-

N-(4-

Methylphenyl)benzami

de

166.6

137.1, 136.2, 134.8,

131.7, 129.3, 128.8,

127.7

21.1
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Table 4: Comparative IR Spectroscopic Data (cm⁻¹)

Compound N-H Stretch C=O Stretch C-N Stretch C-O Stretch

N-(4-

Methoxyphenyl)b

enzamide

~3300-3400 ~1640-1660 ~1313 ~1240

N-

Phenylbenzamid

e

~3326 ~1641 ~1300-1350 -

N-(4-

Chlorophenyl)be

nzamide

~3311 ~1638 ~1300-1350 -

N-(4-

Methylphenyl)be

nzamide

~3306 ~1632 ~1300-1350 -

Experimental Protocols
Synthesis of N-(4-Methoxyphenyl)benzamide
A common method for the synthesis of N-(4-Methoxyphenyl)benzamide is the Schotten-

Baumann reaction, which involves the acylation of an amine with an acid chloride in the

presence of a base.

Materials:

4-Methoxyaniline (p-anisidine)

Benzoyl chloride

10% Sodium hydroxide (NaOH) solution

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

Dissolve 4-methoxyaniline in dichloromethane in a flask.

Add an excess of 10% sodium hydroxide solution to the flask.

Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

Continue stirring for 30 minutes at room temperature after the addition is complete.

Separate the organic layer, wash it with water, and then with a dilute hydrochloric acid

solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent

under reduced pressure.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(4-
Methoxyphenyl)benzamide.
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Synthesis of N-(4-Methoxyphenyl)benzamide

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz

spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the

solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

IR Spectroscopy: Spectra are recorded on an FTIR spectrometer. Solid samples are typically

prepared as potassium bromide (KBr) pellets. Vibrational frequencies are reported in

wavenumbers (cm⁻¹).

Biological Activity and Signaling Pathways
Benzamide derivatives have been shown to exhibit a wide range of biological activities,

including the inhibition of key signaling pathways implicated in cancer and other diseases.

Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue

homeostasis. Its aberrant activation is linked to the development of various cancers. Some

benzamide derivatives have been identified as inhibitors of this pathway, primarily by targeting

the Smoothened (Smo) receptor, a key signal transducer. By binding to Smo, these inhibitors

prevent its ciliary translocation and subsequent activation of downstream transcription factors

(Gli), thereby blocking the pro-proliferative and anti-apoptotic signals of the pathway.
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Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a

critical role in cell growth, proliferation, and survival. Constitutive activation of the STAT3

signaling pathway is a hallmark of many cancers. Certain benzamide derivatives have been

developed as STAT3 inhibitors. These compounds can interfere with the STAT3 signaling

cascade, often by inhibiting the phosphorylation of STAT3, which is a crucial step for its

activation, dimerization, and nuclear translocation. By blocking STAT3 activation, these

inhibitors can suppress the expression of downstream target genes involved in tumor

progression and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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